An In-Depth Technical Guide to the Chemical Properties of 1,4-Diisopropyl-1-cyclohexene
An In-Depth Technical Guide to the Chemical Properties of 1,4-Diisopropyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1,4-Diisopropyl-1-cyclohexene is a cyclic olefin of significant interest in synthetic organic chemistry. Its unique structural features, comprising a cyclohexene core with two isopropyl substituents, offer a versatile platform for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, offering valuable insights for its application in research and development, particularly in the fields of fine chemicals, fragrance, and pharmaceutical synthesis.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 1,4-Diisopropyl-1-cyclohexene is paramount for its effective handling, application in reactions, and purification. While experimental data for some properties of this specific isomer is not widely published, we can compile its known identifiers and some computed properties.
| Property | Value | Source |
| IUPAC Name | 1,4-di(propan-2-yl)cyclohexene | [PubChem][1] |
| CAS Number | 39000-66-3 | [PubChem][1] |
| Molecular Formula | C₁₂H₂₂ | [PubChem][1] |
| Molecular Weight | 166.30 g/mol | [PubChem][1] |
| Physical Appearance | Not specified; likely a liquid at room temperature | Inferred |
| Boiling Point | Not precisely determined; estimated based on related structures. | |
| Melting Point | Not determined | |
| Density | Not determined | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, hydrocarbons) and insoluble in water. | Inferred from structure |
| Purity Specification | Min. 95% (as offered by some suppliers) | [AK Scientific Inc.][2] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 1,4-Diisopropyl-1-cyclohexene. The key spectral features are summarized below.
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to the vinyl proton, allylic protons, and the isopropyl groups. | [PubChem][1] |
| ¹³C NMR | Resonances for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and isopropyl groups. | [PubChem][1] |
| Infrared (IR) | Characteristic C=C stretching vibration for the cyclohexene ring and C-H stretching and bending vibrations for the alkyl groups. | [PubChem][1] |
The interpretation of these spectra allows for the confirmation of the molecular structure and the assessment of sample purity.
Synthesis of 1,4-Diisopropyl-1-cyclohexene: Strategic Pathways
The synthesis of 1,4-Diisopropyl-1-cyclohexene can be approached through several strategic routes, primarily involving the manipulation of readily available precursors.
Dehydrogenation of p-Menthane
A plausible and industrially relevant method for the synthesis of 1,4-Diisopropyl-1-cyclohexene is the catalytic dehydrogenation of p-menthane (1,4-diisopropylcyclohexane). This reaction typically employs a supported metal catalyst at elevated temperatures.
Caption: Catalytic dehydrogenation of p-menthane.
Experimental Protocol: Conceptual Outline for Catalytic Dehydrogenation
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Catalyst Preparation: A supported platinum or palladium catalyst (e.g., Pt/Al₂O₃ or Pd/C) is prepared or obtained commercially.
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Reaction Setup: A fixed-bed or batch reactor is charged with the catalyst.
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Dehydrogenation: p-Menthane is passed over the catalyst bed at a controlled temperature (typically 250-400 °C) and pressure. The reaction can also be performed in the liquid phase.
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Product Collection: The product stream, containing 1,4-Diisopropyl-1-cyclohexene, unreacted p-menthane, and hydrogen gas, is cooled and collected.
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Purification: The desired product is isolated and purified by fractional distillation.
The efficiency and selectivity of this process are highly dependent on the choice of catalyst, reaction temperature, and pressure.[4]
Isomerization of Related Terpenes
The isomerization of naturally occurring terpenes, such as those found in essential oils, can also be a viable route to 1,4-Diisopropyl-1-cyclohexene. For instance, acid-catalyzed isomerization of p-cymene precursors could potentially yield the target molecule.
Chemical Reactivity: A Hub for Molecular Diversity
The chemical reactivity of 1,4-Diisopropyl-1-cyclohexene is primarily dictated by the presence of the carbon-carbon double bond within the cyclohexene ring. This functionality serves as a handle for a variety of transformations.
Electrophilic Addition Reactions
The electron-rich double bond is susceptible to attack by electrophiles. Reactions such as halogenation, hydrohalogenation, and hydration are expected to proceed, following Markovnikov's rule where applicable.
Caption: General electrophilic addition to the cyclohexene ring.
Oxidation Reactions
The double bond can be oxidized to form various functional groups. Epoxidation with peroxy acids would yield the corresponding epoxide, a valuable synthetic intermediate. Oxidative cleavage with reagents like ozone or potassium permanganate would lead to the opening of the ring.
Hydrogenation
Catalytic hydrogenation of the double bond will yield the corresponding saturated alkane, p-menthane (1,4-diisopropylcyclohexane). This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The hydrogenation of the structurally related p-cymene to p-menthane has been studied extensively.[5]
Elimination Reactions
The principles of E2 elimination are relevant when considering reactions of derivatives of 1,4-Diisopropyl-1-cyclohexene, such as a corresponding halocyclohexane. The stereochemical requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen is a key determinant of the reaction outcome in cyclohexyl systems.[3]
Potential Applications: From Fragrance to Pharmaceuticals
While specific, large-scale applications of 1,4-Diisopropyl-1-cyclohexene are not extensively documented, its structural motifs are found in molecules with interesting biological and olfactory properties.
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Fragrance and Flavor Industry: Terpenoid and cyclohexene derivatives are common components of fragrances and flavors.[6] The sensory properties of 1,4-Diisopropyl-1-cyclohexene and its derivatives could be of interest for creating new scent and taste profiles. Patents related to fragrance compositions often include a wide range of cyclohexane derivatives.[7][8]
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Pharmaceutical and Agrochemical Synthesis: The substituted cyclohexene core is a valuable scaffold in medicinal chemistry. The functional groups that can be introduced onto the 1,4-Diisopropyl-1-cyclohexene ring make it a potential starting material for the synthesis of more complex, biologically active molecules.
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Specialty Polymers and Materials: As a functionalized olefin, it could potentially be used as a monomer or co-monomer in polymerization reactions to produce materials with tailored properties.
Safety and Handling
General Safety Recommendations:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
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Fire Safety: This compound is expected to be flammable. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).
-
Toxicity: The toxicological properties have not been thoroughly investigated. Assume it may be harmful if ingested, inhaled, or absorbed through the skin.
Conclusion
1,4-Diisopropyl-1-cyclohexene presents itself as a chemical entity with considerable potential for synthetic innovation. While a comprehensive dataset of its physical properties remains to be fully elucidated, its structural characteristics and the reactivity of its core functional group open avenues for its use as a versatile building block in various chemical industries. Further research into its synthesis, reactivity, and potential applications is warranted to fully unlock its utility for researchers, scientists, and drug development professionals.
References
-
PubChem. 1,4-Diisopropyl-1-cyclohexene. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. [Link]
- US Patent 7,834,219 B1. 4-alkyl cyclohexanepropanal compounds and their use in perfume compositions.
- US Patent 4,504,412 A.
-
Catalysis Science & Technology. Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. [Link]
- Google Patents.
-
Beilstein Journal of Organic Chemistry. Synthetic terpenoids in the world of fragrances: Iso E Super® is the showcase. [Link]
-
UNITED STATES PATENT OFFICE. [Link]
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